![molecular formula C19H19F2NO3S B2402737 1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine CAS No. 2097910-25-1](/img/structure/B2402737.png)
1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
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Overview
Description
The compound “1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine” is a chemical compound that may contain a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzofuran derivatives have been synthesized and used in various fields of drug invention and development .Molecular Structure Analysis
The compound likely contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of compounds similar to 1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine have been extensively studied. For instance, the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions illustrates the versatility of pyrrolidine derivatives in constructing complex molecular architectures with high yields and excellent stereoselectivities (Craig, Jones, & Rowlands, 2000). Similarly, the preparation of 1-(4-nitrophenyl methanesulfonyl) pyrrolidine through multi-step reactions highlights the compound's synthetic utility and potential for further chemical modifications (Xin Fei, 2004).
Catalysis and Organic Transformations
Research into the catalytic applications of sulfonamide derivatives, closely related to the structure , has demonstrated their effectiveness in organic synthesis. For example, base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts shows the potential of sulfonamide derivatives in catalyzing reduction reactions under mild conditions (Ruff, Kirby, Chan, & O'Connor, 2016). This opens avenues for environmentally friendly and efficient catalytic processes in pharmaceutical synthesis and fine chemical production.
Material Science and Engineering
The structural features of pyrrolidine and sulfonamide derivatives suggest potential applications in material science, particularly in the synthesis of new polymers and functional materials. For instance, the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines through stereospecific introduction of amino function onto the 2-pyridinylmethyl carbon center illustrates the use of sulfonamide derivatives in creating optically active compounds, which could have implications for material science, especially in the development of novel chiral materials (Uenishi, Hamada, Aburatani, Matsui, Yonemitsu, & Tsukube, 2004).
Environmental Applications
Compounds structurally related to 1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine have shown potential in environmental applications, such as in the heat-activated persulfate oxidation of pollutants (Park, Lee, Medina, Zull, & Waisner, 2016). This suggests that derivatives of the compound could be explored for their utility in remediation technologies, potentially offering new methods for detoxifying contaminated water or soil.
Future Directions
properties
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO3S/c20-17-2-3-18(21)16(10-17)12-26(23,24)22-7-5-15(11-22)13-1-4-19-14(9-13)6-8-25-19/h1-4,9-10,15H,5-8,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJFDLVEWZLFPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)CC4=C(C=CC(=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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